

A Comprehensive Technical Guide to the Spectral Data of 3-Methoxycinnamic Acid

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Compound of Interest

Compound Name: 3-Methoxycinnamic acid

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This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-Methoxycinnamic acid**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental context for this compound.

Chemical Structure

IUPAC Name: (2E)-3-(3-methoxyphenyl)prop-2-enoic acid[1] Molecular Formula: C₁₀H₁₀O₃[1]
Molecular Weight: 178.18 g/mol [1] CAS Number: 6099-04-3[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for **3-Methoxycinnamic acid**, presented in tabular format for clarity.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicit y	Coupling Constant (J) Hz	Solvent	Instrument Frequency	Assignment	Reference
7.56	d	16.2	DMSO-d6	300 MHz	1H, Vinyl H	[2]
7.37-7.17	m		DMSO-d6	300 MHz	3H, Ar-H	[2]
6.97	d	6.9	DMSO-d6	300 MHz	1H, Ar-H	[2]
6.55	d	16.2	DMSO-d6	300 MHz	1H, Vinyl H	[2]
3.79 (implied)	s		DMSO-d6	300 MHz	3H, OCH ₃	[2]

Note: Additional ¹H NMR data is available at 90 MHz in CDCl₃.[\[3\]](#)

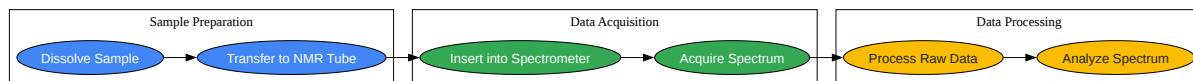
Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Solvent	Instrument Frequency	Assignment	Reference
167.8	DMSO-d6	75 MHz	C=O	[2]
159.5	DMSO-d6	75 MHz	Ar-C-O	[2]
144.5	DMSO-d6	75 MHz	Ar-C	[2]
135.8	DMSO-d6	75 MHz	Ar-CH	[2]
130.1	DMSO-d6	75 MHz	Ar-CH	[2]
121.2	DMSO-d6	75 MHz	Ar-CH	[2]
118.8	DMSO-d6	75 MHz	=CH	[2]
116.3	DMSO-d6	75 MHz	=CH	[2]
113.5	DMSO-d6	75 MHz	Ar-CH	[2]
55.2	DMSO-d6	75 MHz	OCH ₃	[2]

Note: A ^{13}C NMR spectrum in CDCl_3 has also been reported.[\[4\]](#)

While specific, detailed experimental protocols for the cited data are not available, a general procedure for obtaining NMR spectra is as follows:

- Sample Preparation: A small quantity of **3-Methoxycinnamic acid** is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl_3).
- Instrument Setup: The sample is placed in an NMR tube and inserted into the NMR spectrometer. The instrument frequency is set (e.g., 300 MHz for ^1H , 75 MHz for ^{13}C).
- Data Acquisition: The spectrum is acquired by pulsing the sample with radiofrequency waves and recording the resulting signal.
- Data Processing: The raw data is Fourier transformed to produce the final spectrum. Chemical shifts are referenced to the residual solvent peak.



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General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

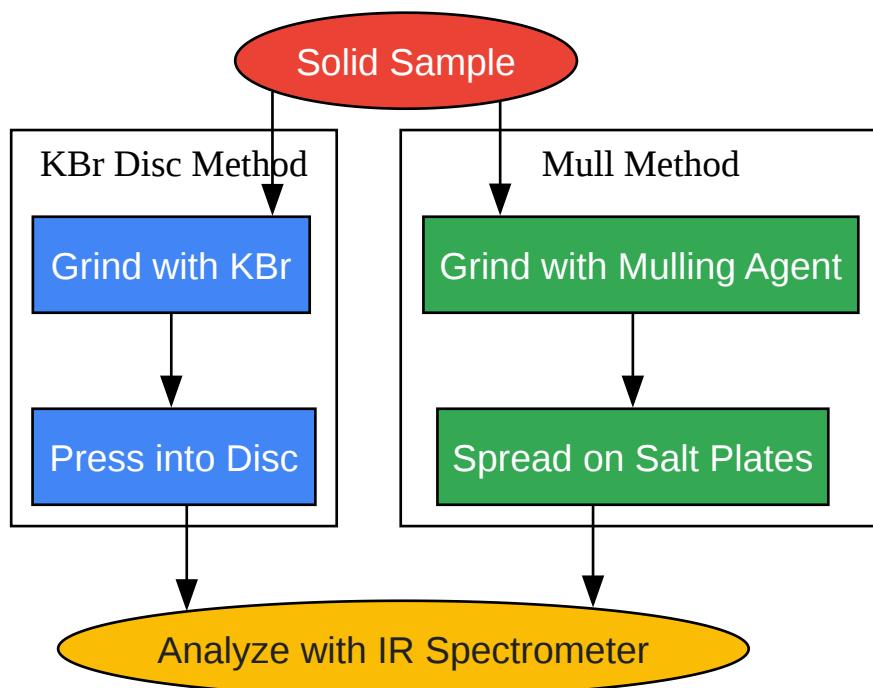
IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands

Frequency (cm ⁻¹)	Technique	Assignment	Reference
~3000	KBr disc / Mull	C-H stretch (aromatic and vinyl)	[1] [3]
~2900	KBr disc / Mull	C-H stretch (methyl)	[1] [3]
2500-3300 (broad)	KBr disc / Mull	O-H stretch (carboxylic acid)	[1] [3]
~1680	KBr disc / Mull	C=O stretch (conjugated carboxylic acid)	[1] [3]
~1620	KBr disc / Mull	C=C stretch (alkene)	[1] [3]
~1580, 1480	KBr disc / Mull	C=C stretch (aromatic)	[1] [3]
~1250	KBr disc / Mull	C-O stretch (aryl ether)	[1] [3]

The IR data for **3-Methoxycinnamic acid** has been obtained using the KBr disc and mull techniques.[\[1\]](#)[\[3\]](#)

- KBr Disc Method: A small amount of the solid sample is ground with potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent disc, which is placed in the IR spectrometer for analysis.
- Mull Method: The solid sample is ground with a mulling agent (e.g., Nujol) to form a paste. This paste is then spread between two salt plates (e.g., NaCl or KBr) for analysis.



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Experimental workflows for solid-sample IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data

m/z	Ionization Method	Source	Notes
178	Electron Ionization (EI)	NIST Mass Spectrometry Data Center	Molecular Ion (M^+)
161	Electron Ionization (EI)	NIST Mass Spectrometry Data Center	$[M-OH]^+$ or $[M-H_2O+H]^+$
133	Electron Ionization (EI)	NIST Mass Spectrometry Data Center	$[M-COOH]^+$
105	Electron Ionization (EI)	NIST Mass Spectrometry Data Center	$[C_7H_5O]^+$
77	Electron Ionization (EI)	NIST Mass Spectrometry Data Center	$[C_6H_5]^+$

Note: The data presented is based on GC-MS analysis.^[1] LC-MS data is also available from MassBank Europe.^[1] A mass spectrum of the trimethylsilyl (TMS) derivative is also available.
^[5]

A general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:

- Sample Injection: The sample, dissolved in a volatile solvent, is injected into the gas chromatograph.
- Separation: The sample is vaporized and travels through a capillary column, where its components are separated based on their boiling points and interactions with the column's stationary phase.
- Ionization: As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).

- Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer.
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.



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A simplified workflow for GC-MS analysis.

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